5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7FO2 It is a derivative of indanone, featuring a fluorine atom at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindanone.
Hydroxylation: The 5-fluoroindanone is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to form 5-fluoro-2-hydroxyindan.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: 5-Fluoro-2-hydroxyindan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindanone: Lacks the hydroxyl group at the 2-position.
2-Hydroxyindanone: Lacks the fluorine atom at the 5-position.
5-Fluoro-2-hydroxyindan: Lacks the carbonyl group at the 1-position.
Uniqueness
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYALZJRTIQBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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